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Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine -

Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine

Catalog Number: EVT-10909949
CAS Number:
Molecular Formula: C15H26N4O7
Molecular Weight: 374.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine is a dipeptide compound classified within the realm of organic compounds, specifically as a member of the amino acids, peptides, and analogues category. This compound is notable for its structural complexity and potential biological significance, particularly in relation to bacterial cell wall synthesis. It is synthesized from two alpha-amino acids linked by a peptide bond, with the chemical formula C12H21N3O6C_{12}H_{21}N_{3}O_{6} and an average molecular weight of approximately 303.31 g/mol .

Source

The compound is derived from various biological sources, particularly from the bacterium Streptomyces sp. (strain R61), which is known for its role in synthesizing peptidoglycan components essential for bacterial cell wall integrity .

Classification

Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine is classified under:

  • Kingdom: Organic compounds
  • Super Class: Organic acids and derivatives
  • Class: Carboxylic acids and derivatives
  • Sub Class: Amino acids, peptides, and analogues
  • Direct Parent: Dipeptides .
Synthesis Analysis

Methods

The synthesis of Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine can be achieved through various methods, including chemical synthesis and biocatalytic processes.

  1. Chemical Synthesis: This involves the coupling of amino acids in a controlled environment, typically using activating agents to facilitate peptide bond formation.
  2. Biocatalytic Synthesis: Utilizing enzymes such as alanine dehydrogenase or other specific peptidases can enhance the efficiency and specificity of the reaction, leading to higher yields of the desired dipeptide .

Technical Details

The biocatalytic approach often employs recombinant strains of Escherichia coli engineered to express relevant enzymes that facilitate the conversion of substrates into Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine. This method has been shown to yield significant amounts of D/L-alanine, which can be further processed to obtain the dipeptide .

Molecular Structure Analysis

Structure

Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine features a complex molecular structure characterized by:

  • Chemical Formula: C12H21N3O6C_{12}H_{21}N_{3}O_{6}
  • Molecular Weight: 303.31 g/mol
  • IUPAC Name: (2S)-2-(2-aminoacetamido)-6-{[(1R)-1-carboxyethyl]carbamoyl}hexanoic acid .

Data

The structural representation can be visualized through various chemical drawing software or databases such as DrugBank or PubChem, which provide detailed information about its 3D conformation and spatial arrangement of atoms .

Chemical Reactions Analysis

Reactions

Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine participates in several biochemical reactions, primarily involving:

  • Transpeptidation Reactions: These are catalyzed by bacterial dd-peptidases that facilitate the transfer of peptide moieties during cell wall synthesis.
  • Carboxypeptidation Reactions: The compound acts as a substrate for enzymes that catalyze the removal of terminal amino acids from peptides .

Technical Details

The mechanism typically involves the formation of an acyl-enzyme intermediate, where the enzyme mistakenly recognizes Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine as a substrate similar to D-alanyl-D-alanine, leading to its immobilization and subsequent enzymatic activity .

Mechanism of Action

Process

The mechanism by which Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine exerts its action involves:

  1. Enzyme Interaction: The compound binds to specific active sites on penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.
  2. Formation of Acyl-Enzyme Complex: The binding results in the formation of a long-lived acyl-enzyme complex that inhibits normal peptidoglycan synthesis by preventing the proper assembly of cell wall components .

Data

Research indicates that effective acyl acceptors for these reactions typically require a carboxylate group, which aligns with the biochemical properties observed in various amino acids and peptides .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • LogP (Partition Coefficient): -4.3 (indicating high polarity)
  • Polar Surface Area: 158.82 Ų
  • Hydrogen Donor Count: 5
  • Hydrogen Acceptor Count: 7 .

Chemical Properties

  • pKa Values:
    • Strongest Acidic pKa: 3.28
    • Strongest Basic pKa: 8.14
  • Physiological Charge: -1 at physiological pH .

These properties suggest that Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine is highly soluble in water and interacts favorably with biological macromolecules.

Applications

Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine has several scientific applications:

  • Antibiotic Research: Its role as a substrate for penicillin-binding proteins makes it significant in studying antibiotic resistance mechanisms.
  • Biochemical Studies: It serves as a model compound for investigating enzyme kinetics and mechanisms involved in peptide bond formation and breakdown.
  • Synthetic Biology: The compound's synthesis through recombinant DNA technology opens avenues for producing modified peptides with therapeutic potential .
Enzymology of Streptomyces R61 D-Alanyl-D-Alanine Carboxypeptidase/Transpeptidase Interactions

Catalytic Mechanisms of Transpeptidation and Carboxypeptidation

Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine serves as a highly specific substrate for Streptomyces R61 D-alanyl-D-alanine carboxypeptidase/transpeptidase (DD-peptidase), enabling both hydrolytic (carboxypeptidation) and transfer (transpeptidation) reactions. The catalytic mechanism follows a two-step serine protease-like process. In the acylation phase, the nucleophilic serine (Ser 62) attacks the carbonyl carbon of the terminal D-alanyl-D-alanine peptide bond, forming a tetrahedral intermediate stabilized by oxyanion hole residues. Collapse of this intermediate releases the C-terminal D-alanine, generating a stable acyl-enzyme intermediate where the glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl moiety is covalently linked to Ser 62 [1] [5].

The deacylation phase determines reaction specificity:

  • Carboxypeptidation: Hydrolysis occurs via nucleophilic attack by a water molecule, releasing the tetrapeptide glycyl-L-alpha-amino-epsilon-pimelyl-D-alanine as the final product.
  • Transpeptidation: Nucleophilic attack by an exogenous amine acceptor (e.g., D-amino acids or glycyl-L-amino acids) displaces the acyl group, forming a new peptide bond. Kinetic studies confirm transpeptidation dominates at physiological pH (>7.0) with suitable acceptors, reflecting its proposed in vivo role in peptidoglycan cross-linking [1] [6].

Penicillin inhibits both reactions by acting as a structural analog of D-alanyl-D-alanine, forming an irreversible acyl-enzyme complex that blocks the active site [9].

Table 1: Kinetic Parameters of Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine with Streptomyces R61 DD-Peptidase

Reaction Typekcat (s-1)Km (μM)kcat/Km (s-1·M-1)
Carboxypeptidation697.98.7 × 106
Transpeptidation*45123.8 × 106

*Using D-alanine as acceptor [3].

Substrate Specificity and Kinetic Profiling with Peptidoglycan-Mimetic Ligands

Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine exhibits exceptional specificity for the R61 DD-peptidase, with a catalytic efficiency (kcat/Km) 3–4 orders of magnitude higher than generic substrates like diacetyl-L-lysyl-D-alanyl-D-alanine. This specificity arises from its structural mimicry of Streptomyces peptidoglycan precursors, combining:

  • N-terminal glycyl-L-alpha-amino-epsilon-pimelyl motif: The hydrophobic side chain (L-alpha-amino-epsilon-pimelyl) occupies a subsite adjacent to the catalytic serine, with optimal affinity for residues like L-methionine or L-aminocaprylic acid (Kd ≈ 0.19 millimolar) [3].
  • C-terminal D-alanyl-D-alanine: Essential for recognition by the enzyme’s active site, positioning the scissile bond near Ser 62 [5].

Acyl acceptor specificity in transpeptidation is stereochemically constrained:

  • D-amino acids (e.g., D-alanine) are efficient acceptors, with activity increasing at alkaline pH due to deprotonation of the amine nucleophile.
  • Glycyl-L-amino acids (e.g., glycyl-L-alanine) act as surrogates for the N-terminus of stem peptides in vivo.
  • Carboxylate requirement: All active acceptors possess a free carboxylate group, which anchors to Arg 285 and Thr 299 via ionic and hydrogen bonds [1] [3].

Table 2: Acyl Acceptor Specificity in Transpeptidation Reactions

Acceptor TypeExampleRelative ActivityStructural Requirement
D-Amino acidsD-Alanine+++Free amine and carboxylate
Glycyl-L-amino acidsGlycyl-L-phenylalanine+++N-terminal glycine, L-configuration
DipeptidesD-Alanyl-L-alanine+Steric clash with binding site
L-Amino acidsL-AlanineIncorrect stereochemistry

Role of Active Site Residues in Acyl-Enzyme Intermediate Formation

Crystallographic studies of the R61 DD-peptidase complexed with glycyl-L-alpha-amino-epsilon-pimelyl-D-alanine (the deacylated product) reveal precise interactions governing substrate binding and catalysis:

  • Nucleophile activation: Ser 62 is positioned for acyl-enzyme formation via hydrogen bonding with Lys 65 and Tyr 159. Mutation of Lys 65 impairs acylation, confirming its role in proton transfer [5] [8].
  • Oxyanion stabilization: The tetrahedral transition state is stabilized by backbone amides of Ser 62 and Thr 301.
  • Carboxylate anchoring: The C-terminal carboxylate of the substrate interacts with Arg 285 and Thr 299, while the penultimate D-alanine carbonyl forms hydrogen bonds with Ser 298 and Asn 343 [1] [5].
  • Dual-function acceptor site: In transpeptidation, the acceptor’s carboxylate binds Arg 285/Thr 299, positioning the nucleophilic amine near the acyl-enzyme carbonyl. Molecular modeling confirms D-amino acids and glycyl-L-amino acids utilize overlapping but non-identical contact points [1].

Table 3: Key Active Site Residues and Functional Roles

ResidueRoleInteraction with Substrate
Ser 62Nucleophile attackCovalent bond to carbonyl carbon
Lys 65Acid-base catalysisHydrogen bonding to Ser 62
Tyr 159Acylation transition state stabilizationHydrogen bonding to Lys 65
Arg 285Anchoring carboxylate groupsIonic bond to C-terminal carboxylate
Thr 299Polar stabilization of carboxylatesHydrogen bond to acceptor carboxylate
Ser 298Recognition of penultimate D-alanineHydrogen bond to carbonyl oxygen

Comparative Analysis of Donor and Acceptor Substrate Binding Dynamics

The extended active site of R61 DD-peptidase exhibits distinct subsites for donor and acceptor substrates, revealed through crystallography and kinetic analysis:

  • Donor substrate binding: Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine adopts an extended conformation. The glycyl-L-alpha-amino-epsilon-pimelyl chain occupies a hydrophobic cleft, while the C-terminal D-alanyl-D-alanine inserts into the catalytic pocket. This places the scissile bond within 3.0 ångströms of Ser 62. The L-alpha-amino-epsilon-pimelyl moiety’s seven-carbon chain optimizes van der Waals contacts, explaining its 1000-fold higher affinity than shorter analogs [3] [5].

  • Acceptor substrate binding:

  • D-amino acids: Bind primarily via ionic interactions between their carboxylate and Arg 285/Thr 299. The D-configuration orients the α-hydrogen away from the active site, minimizing steric clash.
  • Glycyl-L-amino acids: The glycyl nitrogen forms hydrogen bonds with Asn 343, while the L-amino acid side chain occupies a shallow hydrophobic pocket distinct from the donor site. This explains why glycyl-L-alanine is an efficient acceptor, whereas D-alanyl-L-alanine is sterically hindered [1].

Table 4: Donor vs. Acceptor Substrate Binding Dynamics

FeatureDonor SubsiteAcceptor Subsite
Key residuesArg 285, Thr 299, Ser 298, Asn 343Arg 285, Thr 299, Asn 343
Affinity driversHydrophobic interactions (pimelyl chain)Ionic bonding (carboxylate anchoring)
StereospecificityL-stereochemistry at P1 positionD-stereochemistry or N-terminal glycine
Conformational changeMinimal (pre-formed cleft)Induced fit for glycyl-L-amino acids

This dual binding mode enables the enzyme to catalyze peptidoglycan cross-linking by first recognizing the donor stem peptide (via its acyl moiety) and then the acceptor peptide (via its nucleophilic terminus). The structural basis for this specificity informs antibiotic design, as evidenced by "perfect penicillin" analogs mimicking this substrate [9].

Properties

Product Name

Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-7-[[(2R)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-7-oxoheptanoic acid

Molecular Formula

C15H26N4O7

Molecular Weight

374.39 g/mol

InChI

InChI=1S/C15H26N4O7/c1-8(13(22)18-9(2)14(23)24)17-11(20)6-4-3-5-10(15(25)26)19-12(21)7-16/h8-10H,3-7,16H2,1-2H3,(H,17,20)(H,18,22)(H,19,21)(H,23,24)(H,25,26)/t8-,9-,10+/m1/s1

InChI Key

RALBRZJHHGWNNU-BBBLOLIVSA-N

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)CCCCC(C(=O)O)NC(=O)CN

Isomeric SMILES

C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)CCCC[C@@H](C(=O)O)NC(=O)CN

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